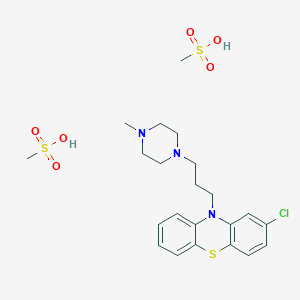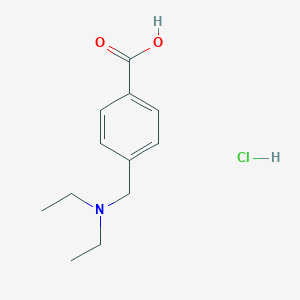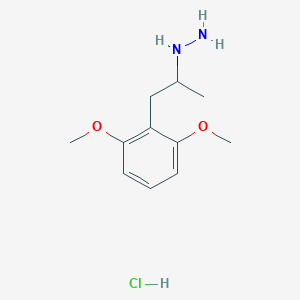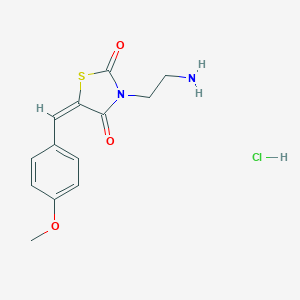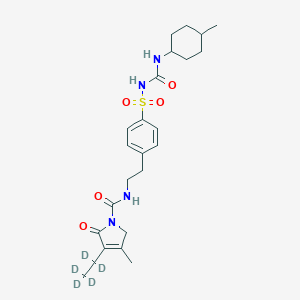
4-Cyano-2-fluorobenzaldéhyde
Vue d'ensemble
Description
4-Cyano-2-fluorobenzaldehyde (4-CNB) is an organic compound used in a variety of scientific research applications. It is a colorless solid with a melting point of 101-103 °C. 4-CNB is a common reagent used in the synthesis of various compounds and is often used as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 4-CNB has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
Applications De Recherche Scientifique
Condensation à trois composants
Une nouvelle condensation à trois composants de β-cétonitriles, de 4-fluorobenzaldéhyde et d'amines cycliques secondaires a été développée . Ce mécanisme réactionnel comprend la condensation de Knoevenagel suivie d'une substitution nucléophile aromatique . Cette méthode présente l'avantage de réduire le nombre d'étapes de synthèse, la simplicité et la disponibilité des réactifs, la simplification du processus d'isolement des composés finaux, la consommation réduite de solvants et, par conséquent, leur caractère écologique et leur efficacité accrue .
Synthèse d'α-arylidène-β-cétonitriles
Les α-arylidène-β-cétonitriles sont des composés α,β-insaturés importants qui sont obtenus par la réaction de condensation de Knoevenagel entre les β-cétonitriles (α-cyanocéto nes) et les aldéhydes aromatiques . Ces composés ont été reconnus pour leurs activités biologiques et pharmaceutiques .
Agents antihyperglycémiques
Certains α-arylidène-β-cétonitriles, synthétisés à partir de 4-fluorobenzaldéhyde, ont été reconnus comme agents antihyperglycémiques .
Agents antituberculeux
De même, certains α-arylidène-β-cétonitriles ont été reconnus comme agents antituberculeux .
Traitement de la maladie de Parkinson
L'entacapone, un médicament couramment utilisé en association avec d'autres médicaments pour le traitement de la maladie de Parkinson, fait partie des α-arylidène-β-cétonitriles .
Agents cytotoxiques potentiels
Parmi les α-arylidène-β-cétonitriles, un grand nombre d'agents cytotoxiques potentiels ont été identifiés .
Intermédiaire de synthèse
Le fluorobenzaldéhyde peut être utilisé comme intermédiaire de synthèse car le fluor peut être remplacé par une réaction d'oxydation
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as fluorobenzaldehydes, are often used as synthetic intermediates . They can be used to make a variety of Schiff base compounds through a condensation reaction , some of which have antimicrobial properties .
Mode of Action
It’s known that fluorobenzaldehydes can undergo a variety of chemical reactions due to the presence of the aldehyde group . For instance, they can participate in condensation reactions to form Schiff base compounds . These reactions involve the interaction of the aldehyde group with a primary amine to form a Schiff base, a compound with a carbon-nitrogen double bond .
Biochemical Pathways
Schiff base compounds, which can be synthesized from fluorobenzaldehydes, have been found to exhibit antimicrobial properties . This suggests that they may interact with biochemical pathways in microorganisms, potentially inhibiting essential enzymatic reactions or disrupting cell wall synthesis.
Pharmacokinetics
For instance, fluorobenzaldehydes have relatively low molecular weights and appropriate lipophilicity, which are favorable properties for absorption and distribution .
Result of Action
The antimicrobial properties of schiff base compounds synthesized from similar compounds suggest that they may disrupt essential cellular processes in microorganisms .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Orientations Futures
4-Cyano-2-fluorobenzaldehyde is a useful synthetic intermediate and its potential applications in the synthesis of various Schiff base compounds and other derivatives could be explored further. It could also be interesting to investigate its potential applications in the synthesis of fluorine-containing agricultural chemicals or pharmaceuticals .
Analyse Biochimique
Biochemical Properties
4-Cyano-2-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base compounds through condensation reactions. These Schiff base compounds have been found to exhibit antimicrobial properties . The aldehyde group in 4-Cyano-2-fluorobenzaldehyde allows it to interact with various enzymes and proteins, facilitating the formation of these bioactive compounds. Additionally, the fluorine atom in the compound can be replaced via oxidation reactions, further expanding its utility in biochemical synthesis .
Cellular Effects
4-Cyano-2-fluorobenzaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in cell function, potentially impacting cell growth and proliferation. Studies have indicated that 4-Cyano-2-fluorobenzaldehyde can induce oxidative stress in cells, leading to alterations in cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 4-Cyano-2-fluorobenzaldehyde involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses. For example, the compound’s aldehyde group can form covalent bonds with amino acid residues in proteins, altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyano-2-fluorobenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Cyano-2-fluorobenzaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including potential cytotoxicity .
Dosage Effects in Animal Models
The effects of 4-Cyano-2-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, 4-Cyano-2-fluorobenzaldehyde can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
4-Cyano-2-fluorobenzaldehyde is involved in various metabolic pathways. The compound can undergo oxidation reactions, leading to the formation of different metabolites. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 4-Cyano-2-fluorobenzaldehyde. These metabolic pathways can influence the compound’s bioavailability and overall biochemical activity .
Transport and Distribution
Within cells and tissues, 4-Cyano-2-fluorobenzaldehyde is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation within different cellular compartments. Understanding the transport and distribution of 4-Cyano-2-fluorobenzaldehyde is essential for elucidating its biochemical effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Cyano-2-fluorobenzaldehyde can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s interaction with biomolecules and its overall biochemical activity. Studies have shown that 4-Cyano-2-fluorobenzaldehyde can accumulate in the cytoplasm and nucleus, affecting various cellular processes .
Propriétés
IUPAC Name |
3-fluoro-4-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUSGWCFSXQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382463 | |
| Record name | 4-Cyano-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105942-10-7 | |
| Record name | 3-Fluoro-4-formylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105942-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-formylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

